molecular formula C17H18O2 B4141259 4-biphenylyl pentanoate

4-biphenylyl pentanoate

Cat. No. B4141259
M. Wt: 254.32 g/mol
InChI Key: FYXMJBRVPBOGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-biphenylyl pentanoate, also known as 4-BP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-biphenylyl pentanoate is not well understood, but it is believed to act through the inhibition of certain enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Sirtuins are enzymes that play a role in the regulation of cellular metabolism, and their inhibition has been shown to lead to the activation of autophagy and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
4-biphenylyl pentanoate has been shown to have various biochemical and physiological effects, including the inhibition of HDACs and sirtuins, the induction of apoptosis and autophagy in cancer cells, and the modulation of cellular metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-biphenylyl pentanoate in lab experiments is its synthetic accessibility, as it can be easily synthesized using a simple and efficient method. It also has a relatively low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using 4-biphenylyl pentanoate is its relatively low solubility in water, which may affect its bioavailability and limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 4-biphenylyl pentanoate, including the development of more efficient synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its mechanism of action and physiological effects. Additionally, the development of more soluble derivatives of 4-biphenylyl pentanoate may improve its bioavailability and increase its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-biphenylyl pentanoate is a synthetic compound that has shown promising potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential applications of 4-biphenylyl pentanoate and to develop more efficient and effective derivatives.

Scientific Research Applications

4-biphenylyl pentanoate has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds such as liquid crystals, polymers, and dendrimers. It has also been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro.

properties

IUPAC Name

(4-phenylphenyl) pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-3-9-17(18)19-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXMJBRVPBOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylphenyl) pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-biphenylyl pentanoate
Reactant of Route 2
Reactant of Route 2
4-biphenylyl pentanoate
Reactant of Route 3
Reactant of Route 3
4-biphenylyl pentanoate
Reactant of Route 4
Reactant of Route 4
4-biphenylyl pentanoate
Reactant of Route 5
Reactant of Route 5
4-biphenylyl pentanoate
Reactant of Route 6
Reactant of Route 6
4-biphenylyl pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.